gamma-Oryzanol

Vue d'ensemble

Description

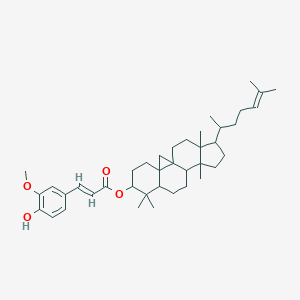

Le gamma-oryzanol est un composé naturel que l’on trouve principalement dans l’huile de son de riz. Il s’agit d’un mélange d’esters d’acide férulique de phytostérols et de triterpénoïdes, notamment le cycloartényl-féruate, le 24-méthylènecycloartényl-féruate et le campestéryl-féruate . Initialement considéré comme un composé unique, le this compound est maintenant reconnu comme un mélange complexe possédant un potentiel nutritionnel et thérapeutique important .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le gamma-oryzanol peut être synthétisé par différentes méthodes, notamment l’estérification de l’acide férulique avec des phytostérols. La réaction implique généralement l’utilisation de catalyseurs et de conditions de réaction spécifiques pour obtenir des rendements élevés .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction de l’huile de son de riz à l’aide de techniques telles que la technologie d’extraction par fluide superficiel . L’huile extraite est ensuite soumise à des processus de purification pour isoler le this compound. Des techniques de nano-encapsulation ont également été développées pour améliorer la stabilité et la biodisponibilité du this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le gamma-oryzanol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer ses applications .

Réactifs et conditions courants : Les réactifs couramment utilisés dans les réactions du this compound comprennent les oxydants, les réducteurs et les catalyseurs. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés par les réactions du this compound comprennent des esters et des dérivés modifiés aux propriétés antioxydantes et thérapeutiques améliorées .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Il est connu pour ses propriétés antioxydantes, anti-inflammatoires, anticancéreuses et antidiabétiques . Ces dernières années, le this compound a été étudié pour son potentiel dans le traitement des maladies métaboliques, l’amélioration du métabolisme du cholestérol et la réduction de l’inflammation chronique . En outre, il trouve des applications dans les industries pharmaceutique et cosmétique en raison de ses propriétés bioactives .

Applications De Recherche Scientifique

Pharmacological Properties

Gamma-oryzanol exhibits several pharmacological effects, including:

- Antioxidant Activity : It has been shown to enhance antioxidant defenses, preventing oxidative stress and related cellular damage. In a study involving a Drosophila melanogaster model of Parkinson's disease, this compound improved antioxidant enzyme levels and reduced oxidative stress markers .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

- Cholesterol-Lowering Effects : It may reduce cholesterol absorption in the gut, thereby helping to manage cholesterol levels. Clinical studies have suggested its efficacy in improving plasma lipid profiles .

- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through various mechanisms, although further research is needed to confirm these effects in clinical settings .

Athletic Performance and Muscle Strength

A significant body of research has focused on the effects of this compound supplementation on athletic performance. In a double-blind clinical trial involving young males undergoing resistance training, participants who supplemented with 600 mg/day of this compound demonstrated increased muscular strength without significant changes in body composition . This suggests its potential as a performance-enhancing supplement that could reduce reliance on anabolic steroids.

Menopausal Symptoms

This compound has been explored for alleviating menopausal symptoms. Its hormonal modulation capabilities may help mitigate symptoms such as hot flashes and mood swings, although the exact mechanisms remain under investigation .

Nutraceutical and Functional Food Applications

This compound is increasingly incorporated into functional foods and nutraceuticals due to its health benefits:

- Food Fortification : Its antioxidant properties make it a valuable ingredient in food products aimed at enhancing health benefits while improving shelf life.

- Cosmetic Products : Due to its antioxidant and anti-inflammatory properties, this compound is used in skincare formulations to protect against oxidative stress and improve skin health .

Nanoencapsulation Techniques

Recent advancements in nanotechnology have led to the development of this compound-loaded nanoparticles to improve its stability and bioavailability. A study demonstrated the successful encapsulation of this compound in zein nanoparticles, enhancing its retention during storage and improving release profiles in simulated digestive conditions . This method holds promise for increasing the efficacy of this compound in various applications.

Summary of Case Studies

Mécanisme D'action

Le gamma-oryzanol exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour réduire les taux de cholestérol en inhibant l’absorption du cholestérol provenant des aliments . En outre, le this compound régule à la baisse l’expression des gènes liés à l’adiposité, aux réponses inflammatoires et au syndrome métabolique . Ses propriétés antioxydantes jouent un rôle crucial dans l’atténuation du stress oxydatif et des troubles métaboliques associés .

Comparaison Avec Des Composés Similaires

Le gamma-oryzanol est unique en raison de son mélange complexe d’esters d’acide férulique et de phytostérols. Des composés similaires comprennent d’autres féruates de stérols et des triterpénoïdes présents dans l’huile de son de riz . Certains des constituants mineurs comprennent le Δ7-stigmastényl-féruate, le stigmastéryl-féruate, le Δ7-campestényl-féruate, le Δ7-sitostényl-féruate, le sitostéryl-féruate, le compestanyl-féruate et le sitostanyl-féruate . Comparé à ces composés, le this compound présente un spectre plus large d’activités biologiques et un potentiel thérapeutique plus important .

Propriétés

Numéro CAS |

11042-64-1 |

|---|---|

Formule moléculaire |

C40H58O4 |

Poids moléculaire |

602.9 g/mol |

Nom IUPAC |

[(3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/t27?,29?,32?,33?,34?,37-,38+,39-,40?/m1/s1 |

Clé InChI |

FODTZLFLDFKIQH-OINQMCCZSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

SMILES isomérique |

CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

SMILES canonique |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

melting_point |

148-150°C |

Key on ui other cas no. |

21238-33-5 11042-64-1 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Synonymes |

gamma-oryzanol oryzanol triacontane 3-(4-hydroxy-3-methoxyphenyl)-2-propenate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with gamma-oryzanol's biological activities?

A1: While the exact mechanisms are still under investigation, research suggests that this compound exerts its effects through multiple pathways, including:

- Antioxidant activity: this compound acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is primarily attributed to its ferulic acid moiety and has been demonstrated in various models, including cholesterol oxidation, protection of fish oil from oxidation, and reduction of lipid peroxidation in cell lines. [, , , ]

- Modulation of lipid metabolism: Studies indicate that this compound can lower blood cholesterol levels, particularly LDL-cholesterol, and triglycerides. This effect is thought to involve the inhibition of cholesterol synthesis and absorption and the enhancement of cholesterol excretion. [, , , , ]

Q2: What are the downstream effects of this compound's antioxidant activity?

A2: The antioxidant effects of this compound can lead to:

- Reduced oxidative stress: By scavenging free radicals, this compound can protect cells and tissues from oxidative damage, which is implicated in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. [, , ]

- Improved lipid profile: this compound's ability to inhibit lipid peroxidation helps prevent the oxidation of LDL-cholesterol, a crucial step in the development of atherosclerosis. [, ]

Q3: What is the molecular formula and weight of cycloartenyl ferulate?

A3: The molecular formula of cycloartenyl ferulate is C40H58O4, and its molecular weight is 602.87 g/mol. []

Q4: What are the key spectroscopic characteristics of this compound?

A4: this compound exhibits a characteristic absorbance maximum at 330 nm in ultraviolet-visible (UV-Vis) spectroscopy, attributed to the ferulic acid moiety. [, ] Mass spectrometry (MS) analysis reveals characteristic fragmentation patterns corresponding to the steryl/triterpenyl and ferulic acid moieties, allowing for the identification and quantification of individual components. [, ]

Q5: What are the recommended storage conditions for this compound?

A5: To maximize stability, this compound should be stored in airtight containers, protected from light and moisture, and kept at cool temperatures (e.g., refrigerated). []

Q6: Does this compound exhibit any catalytic properties?

A6: Currently, there is limited research on the catalytic properties of this compound. Its primary mode of action is attributed to its antioxidant and lipid-lowering effects rather than catalytic activity.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of this compound components with potential target proteins, such as PPAR-γ, providing insights into their potential mechanisms of action. []

Q8: How do structural modifications of this compound components affect their biological activity?

A8: The ferulic acid moiety is crucial for the antioxidant activity of this compound. Modifications to this group, such as esterification or alkylation, can alter its antioxidant potency. The sterol/triterpene moiety also influences activity, with different sterols/triterpenes conferring varying degrees of antioxidant and lipid-lowering effects. [, , ]

Q9: What strategies can be used to enhance the stability and bioavailability of this compound?

A9: Several approaches can be employed to improve the stability and bioavailability of this compound, including:

- Encapsulation: Encapsulating this compound in nanoparticles, liposomes, or other delivery systems can protect it from degradation, enhance its solubility and bioavailability, and enable targeted delivery to specific tissues. [, ]

- Co-administration with other antioxidants: Combining this compound with other antioxidants, such as tocopherols or tocotrienols, can create synergistic effects, enhancing its overall antioxidant capacity. [, ]

Q10: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A10: Numerous in vitro and in vivo studies have demonstrated the efficacy of this compound in various models, including:

- Cell-based assays: this compound has shown antioxidant and anti-inflammatory effects in cell culture studies using various cell lines, including human prostate cancer cells and peripheral blood mononuclear cells. [, , ]

- Animal models: Animal studies using rats, mice, and rabbits have demonstrated the beneficial effects of this compound on lipid profiles, oxidative stress, insulin resistance, and atherosclerosis. [, , , , , ]

Q11: Is there evidence of resistance development to this compound's effects?

A11: There is currently no scientific evidence suggesting the development of resistance to this compound's biological activities.

Q12: What is the safety profile of this compound?

A12: this compound is generally considered safe for human consumption with no significant adverse effects reported in clinical trials at recommended doses. Long-term toxicity studies in rats and mice have not revealed any carcinogenic potential. [, ]

Q13: Can drug delivery systems be used to enhance this compound's therapeutic potential?

A13: Yes, incorporating this compound into nanocarriers or other targeted delivery systems could potentially improve its bioavailability, target it to specific tissues, and enhance its therapeutic efficacy. [, ]

Q14: What analytical methods are used to quantify this compound and its components?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the most commonly used method to quantify this compound and its components in various matrices, such as rice bran oil, rice bran, and biological samples. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for identifying and quantifying individual this compound components after derivatization. [, , , ]

Q15: What is the solubility of this compound in different solvents?

A15: this compound exhibits poor solubility in water but is soluble in organic solvents such as hexane, ethanol, and ethyl lactate. Its solubility in different solvents can be enhanced by using binary solvent mixtures and increasing the temperature. [, ]

Q16: Are the analytical methods used to quantify this compound validated?

A16: Yes, analytical methods used to quantify this compound, primarily HPLC-UV, are rigorously validated according to international guidelines to ensure accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. [, ]

Q17: How is the quality of this compound controlled during production?

A17: Stringent quality control measures are implemented throughout the production process of this compound, including:

Q18: Does this compound interact with drug transporters?

A18: Information regarding this compound's interactions with drug transporters is limited and requires further investigation.

Q19: Is this compound biocompatible and biodegradable?

A19: As a natural plant-derived compound, this compound exhibits good biocompatibility and is biodegradable. Studies have shown its safe use in various applications, including food, cosmetics, and pharmaceuticals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.